Magnesium ionophore VII

Vue d'ensemble

Description

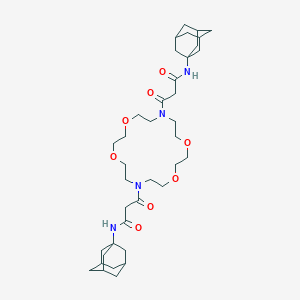

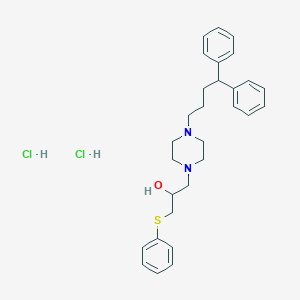

Magnesium ionophore VII, also known as 4,13-[Bis(N-adamantylcarbamoyl)acetyl]-1,7,10,16,tetraoxa-4,13-diazacyclooctadecane or K22B5, is a highly effective ionophore that exhibits specific affinity for magnesium ions . It facilitates the transportation of magnesium ions across cellular membranes by forming a complex with the ions, allowing their diffusion through the lipid bilayer of the cell membrane .

Molecular Structure Analysis

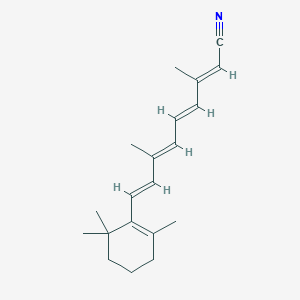

The empirical formula of Magnesium ionophore VII is C38H60N4O8 and it has a molecular weight of 700.91 . The exact structure would require a detailed analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Physical And Chemical Properties Analysis

Magnesium ionophore VII is a solid substance with a molecular weight of 700.91 . Detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination .

Applications De Recherche Scientifique

Ionized Magnesium Measurement

Magnesium ionophores are instrumental in developing ion-selective electrodes (ISEs) for measuring ionized magnesium (Mg++). This technology is crucial for understanding Mg++'s role in biological processes and patient care management (Filos & Okorodudu, 1995).

Intracellular Magnesium Manipulation

Studies have shown that magnesium ionophores can manipulate intracellular magnesium content. For instance, in Escherichia coli B cells sensitized to ionophore A23187 by polymyxin B nonapeptide, ionophore treatment allowed the manipulation of intracellular Mg2+ content, demonstrating ionophore's utility in studying cellular ion fluxes (Alatossava et al., 1985).

Point of Care Testing

Potentiometric sensors using magnesium ionophores have been developed for point-of-care testing of ionized magnesium in blood. These sensors are valuable in clinical settings for rapid and accurate magnesium assays (Zhang, 2011).

Ion Transport Studies

Magnesium ionophores, like A23187, are used to study ion transport across biological membranes. These studies help understand how different ions, including magnesium, are moved within cells and tissues (Luckasen, White & Kersey, 1974).

Understanding Magnesium in Health and Disease

Research involving magnesium ionophores contributes significantly to understanding the role of magnesium in health and disease. This includes its impact on enzymatic reactions, energy metabolism, and protein synthesis (de Baaij, Hoenderop & Bindels, 2015).

Enhancing Cognitive Functions

Magnesium ionophores like magnesium threonate have shown potential in enhancing cognition, indicating their importance in neurological research (Bush, 2010).

Mitochondrial Studies

Ionophores like A23187 are used in studies to understand the effect of Mg2+ depletion on mitochondrial permeability, providing insights into mitochondrial function and energy metabolism (Duszyński & Wojtczak, 1977).

Ionized Magnesium in Clinical Pathology

Magnesium ionophores are essential in developing clinical assays for measuring ionized magnesium, which is the physiologically active form of magnesium. This measurement is crucial for understanding various health conditions (Elin, 1994).

Postoperative Pain Management

Magnesium, as the physiological blocker of the NMDA-receptor-associated calcium ionophore, has been studied for its role in reducing postoperative pain, highlighting the ionophore's significance in pain management research (Wilder-Smith, Knøpfli & Wilder-Smith, 1997).

Mécanisme D'action

Safety and Hazards

Magnesium ionophore VII can be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Magnesium ionophores, including Magnesium ionophore VII, have potential applications in various fields. For instance, they could be used for nuclear waste treatment in the future for environmental sustenance . Additionally, they enable clinics to effectively analyze blood, serum, plasma, and other aqueous samples for ionized magnesium concentrations .

Relevant Papers

There are several papers that provide more information on Magnesium ionophore VII. For instance, a paper titled “Point Of Care Testing of Ionized Magnesium in Blood with Potentiometric Sensors - Opportunities and Challenges” discusses the utility of ionized magnesium in clinical settings . Another paper titled “A Comparison of Neutral Mg2±Selective Ionophores in Solvent Polymeric Membranes” compares the selectivity coefficients for Mg2+ against Ca2+, K+ and Na+ .

Propriétés

IUPAC Name |

N-(1-adamantyl)-3-[16-[3-(1-adamantylamino)-3-oxopropanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-3-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60N4O8/c43-33(39-37-21-27-13-28(22-37)15-29(14-27)23-37)19-35(45)41-1-5-47-9-10-49-7-3-42(4-8-50-12-11-48-6-2-41)36(46)20-34(44)40-38-24-30-16-31(25-38)18-32(17-30)26-38/h27-32H,1-26H2,(H,39,43)(H,40,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVOJCDBVJUPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN(CCOCCOCCN1C(=O)CC(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)CC(=O)NC56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583334 | |

| Record name | 3,3'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[3-oxo-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156210-12-7 | |

| Record name | 3,3'-(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis[3-oxo-N-(tricyclo[3.3.1.1~3,7~]decan-1-yl)propanamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)